molecular formula C8H9ClN2O3 B12990424 5-(Allyloxy)-4-chloro-1-methyl-1H-pyrazole-3-carboxylic acid

5-(Allyloxy)-4-chloro-1-methyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B12990424
M. Wt: 216.62 g/mol
InChI Key: STTCQPMGTDNSQV-UHFFFAOYSA-N
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Description

5-(Allyloxy)-4-chloro-1-methyl-1H-pyrazole-3-carboxylic acid is a synthetic organic compound that belongs to the class of pyrazole carboxylic acids. This compound is characterized by the presence of an allyloxy group at the 5-position, a chlorine atom at the 4-position, and a methyl group at the 1-position of the pyrazole ring. The carboxylic acid group is located at the 3-position. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Allyloxy)-4-chloro-1-methyl-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

    Introduction of the Allyloxy Group: The allyloxy group can be introduced via an etherification reaction using allyl alcohol and a suitable base such as sodium hydride.

    Chlorination: The chlorine atom can be introduced through a halogenation reaction using reagents like thionyl chloride or phosphorus pentachloride.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation of a suitable precursor, such as a Grignard reagent, followed by hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

Properties

Molecular Formula

C8H9ClN2O3

Molecular Weight

216.62 g/mol

IUPAC Name

4-chloro-1-methyl-5-prop-2-enoxypyrazole-3-carboxylic acid

InChI

InChI=1S/C8H9ClN2O3/c1-3-4-14-7-5(9)6(8(12)13)10-11(7)2/h3H,1,4H2,2H3,(H,12,13)

InChI Key

STTCQPMGTDNSQV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)C(=O)O)Cl)OCC=C

Origin of Product

United States

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